5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is an organic compound characterized by its unique structure that integrates a furan ring with a morpholine-4-sulfonyl group. This compound falls under the class of sulfonamides, known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound's molecular formula is and it has a molecular weight of approximately 321.35 g/mol .
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is classified as a sulfonamide due to the presence of the sulfonamide functional group. Sulfonamides are recognized for their antibacterial properties and have been widely used in pharmaceuticals.
The synthesis of 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with morpholine-4-sulfonamide. This reaction is often facilitated by specific catalysts and solvents to enhance yield and purity.
The molecular structure of 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde features:
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde can undergo various chemical reactions typical of aldehydes and sulfonamides:
The specific conditions under which these reactions occur can vary significantly based on the desired product and the reagents used. Reaction mechanisms typically involve electrophilic attack on the carbonyl carbon followed by subsequent transformations depending on the functional groups present .
The mechanism of action for 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is primarily linked to its ability to inhibit certain enzymes involved in bacterial growth and proliferation. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, which is crucial for nucleic acid synthesis.
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde has several significant applications:
This compound's unique structure and properties make it a valuable candidate for further research in both academic and industrial settings, particularly within medicinal chemistry and pharmacology.
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde (CAS 327106-59-2) is a synthetically engineered heterocyclic compound integrating distinct pharmacophoric elements. Its systematic IUPAC name denotes:
O=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 [2] [5] The molecular architecture comprises:
Table 1: Key Nomenclature and Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 327106-59-2 |
| Systematic Name | 5-[4-(Morpholin-4-ylsulfonyl)phenyl]furan-2-carbaldehyde |
| Common Synonyms | 4-[(4-(5-Formylfuran-2-yl)phenyl]sulfonyl]morpholine; MFCD02708571 |
| Molecular Framework | Biheterocyclic (furan + morpholine) with aryl sulfonamide linker |
| Hybridization | Furan (sp²), phenyl (sp²), morpholine (sp³) |
This compound belongs to a class of sulfonamide-functionalized furan derivatives optimized for bioactivity modulation:
The synthesis of 5-[4-(morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde leverages convergent strategies:1. Core Construction:- Route A: Suzuki-Miyaura coupling of 5-formylfuran-2-boronic acid with 4-bromophenylsulfonyl chloride, followed by nucleophilic substitution with morpholine.- Route B: Friedel-Crafts acylation of 4-(morpholine-4-sulfonyl)benzene with furan-2-carbonyl chloride, though this risks electrophilic substitution at furan C5 [8] [10].2. Key Intermediate: Commercial 5-(4-chlorophenyl)furan-2-carbaldehyde (1a) is often sulfonylated at the phenyl ring using chlorosulfonic acid, then reacted with morpholine [8].3. Historical Suppliers: First cataloged by specialty chemical vendors (e.g., Santa Cruz Biotechnology, BLD Pharm) around 2010–2015 as a building block for anticancer agents. Pricing reflects small-scale research use:- 1 g: $399.00- 5 g: $1,150.00 [1] [3]
Table 2: Commercial Availability and Specifications
| Supplier | Catalog # | Purity | Unit Size | Price (USD) |
|---|---|---|---|---|
| Santa Cruz Biotechnology | sc-350527 | Not specified | 1 g | $399.00 |
| Santa Cruz Biotechnology | sc-350527A | Not specified | 5 g | $1,150.00 |
| BLD Pharm | - | ≥95% | Variable | Price on request |
| Accelachem | SY134746 | ≥95% | Variable | Price on request |
Predicted physicochemical properties include:
The compound remains a high-value intermediate in oncology-focused SAR campaigns, particularly in developing vascular-disrupting agents (VDAs) and colchicine binding site inhibitors (CBSIs) [4] [8].
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 199.07 °C | Predicted |
| Density | 1.364 g/cm³ | Predicted |
| Boiling Point | 531.9 °C at 760 mmHg | Predicted |
| Flash Point | 275.5 °C | Predicted |
| LogP | ~2.1 (Estimated) | Computational |
CAS No.: 101-87-1
CAS No.: 18810-58-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1